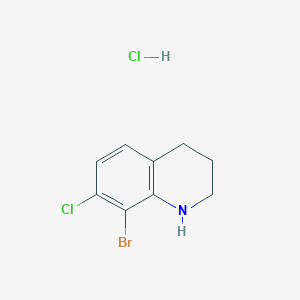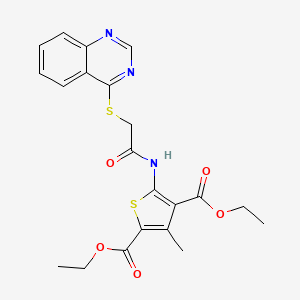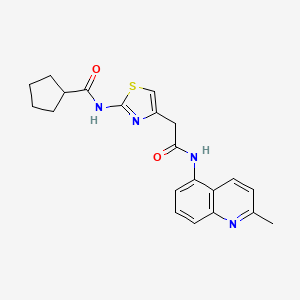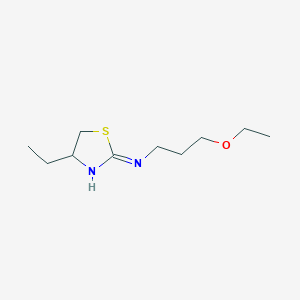
3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound, and a phenyl group with two methoxy (OCH3) substituents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step reactions involving decarboxylation, aldoxime reaction, and dehydration .Applications De Recherche Scientifique
Structural and Theoretical Insights
The molecular and crystal structure of related 1,3,4-thiadiazole derivatives has been extensively characterized using various spectroscopic techniques and single-crystal X-ray diffraction. These studies provide a foundation for understanding the electronic properties, including bond lengths, bond angles, and torsion angles, calculated through density functional theory (DFT) methods. Such detailed analyses are crucial for designing new chemical entities with specific applications, including non-linear optical (NLO) materials due to observed hyperpolarizability characteristics (Kerru et al., 2019).
Antiproliferative and Antimicrobial Properties
Schiff bases derived from 1,3,4-thiadiazole compounds have shown significant biological activities, including high DNA protective ability against oxidative mixtures and strong antimicrobial activity against specific strains. Particularly, certain derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential for chemotherapy applications (Gür et al., 2020).
Antimicrobial and Anti-Proliferative Activities
The synthesis of N-Mannich bases from 3,4-dimethoxyphenyl derivatives has led to compounds with broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines. This highlights the potential therapeutic applications of these derivatives in treating infectious diseases and cancer (Al-Wahaibi et al., 2021).
Corrosion Inhibition
Thiadiazole derivatives have been identified as effective corrosion inhibitors for metals, such as iron, in aggressive environments. Quantum chemical parameters and molecular dynamics simulations have been employed to predict their performance, indicating the potential of these compounds in industrial applications to protect metals from corrosion (Kaya et al., 2016).
Synthesis and Metal Complexation
The synthesis of novel metal complexes with 1,3,4-thiadiazole derivatives reveals their potential in creating new materials with specific magnetic, electronic, and structural properties. These complexes are characterized by various spectroscopic methods, suggesting applications in catalysis, material science, and as ligands in coordination chemistry (Al-Amiery et al., 2009).
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNZBQMTCMGEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2554844.png)
![N-[4-[(2-Oxopyridin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2554845.png)
![6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2554846.png)
![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2554849.png)



![1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide](/img/structure/B2554855.png)
![1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2554856.png)

![1-(2-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2554863.png)


![7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2554867.png)